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Introduction

Rimiducid (also known as AP1903) is a synthetic homodimerizing agent that serves as a key
component in chemically inducible dimerization (CID) technologies.[1] It is a lipid-permeable
tacrolimus analogue designed to have minimal interaction with the endogenous human FK506-
binding protein (FKBP12).[2] Rimiducid's primary application in immunotherapy is to provide
temporal and dose-dependent control over genetically modified immune cells, such as T cells
engineered with Chimeric Antigen Receptors (CAR-T cells). This control is achieved through
the incorporation of specific switch proteins into the immune cells that can be activated or
deactivated by rimiducid.

This document provides detailed application notes and protocols for the use of rimiducid in
combination with other immunomodulatory agents, focusing on its dual role as both a safety
switch to mitigate toxicity and an activation switch to enhance therapeutic efficacy.

Mechanism of Action

Rimiducid's function is dictated by the specific engineered protein switch it interacts with. The
two most prominent systems are the inducible Caspase-9 (iCasp9) "safety switch" and the
inducible MyD88/CD40 (iMC) "activation switch".
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The iCasp9 Safety Switch

The iCasp9 system is designed to eliminate genetically modified T cells in the event of severe
toxicity.[3][4] T cells are engineered to express a fusion protein consisting of a modified human
FKBP12 (Fv) domain linked to a truncated form of Caspase-9, which lacks its natural
recruitment domain.[2] The Fv domain has a high affinity for rimiducid.

Upon administration, rimiducid binds to the Fv domains of two iCasp9 molecules, inducing
their dimerization. This proximity-induced activation of Caspase-9 initiates the downstream
apoptotic cascade, leading to the rapid and selective death of the engineered T cells.

The GoCAR-T Activation Switch (iMC)

In the GOoCAR-T platform, rimiducid is used to enhance T-cell activation, proliferation, and
persistence. These CAR-T cells are engineered to co-express a CAR with a separate inducible
MyD88/CD40 (iMC) signaling domain. The iMC construct contains the rimiducid-binding
domains fused to the intracellular signaling domains of MyD88 and CD40.

When rimiducid is administered, it dimerizes the iIMC molecules, triggering downstream
signaling pathways that mimic co-stimulation, leading to enhanced T-cell activation and anti-
tumor activity. This system allows for pharmacologic control over the level of CAR-T cell
activation.

Signaling Pathway Diagrams
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Caption: Rimiducid-induced dimerization and activation of the iCasp9 safety switch, leading to

apoptosis.
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Caption: Rimiducid-mediated activation of the iIMC "Go" switch, promoting T-cell proliferation

and function.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies involving

rimiducid.

Table 1: In Vitro Efficacy of Rimiducid
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Rimiducid
Parameter Cell Type . Result Reference
Concentration
EC50 for Engineered T 0.1 M Dose-dependent
=0.1n
Apoptosis cells apoptotic death
IC50 for Engineered T .
) =0.2 nM Potent cell killing
Apoptosis cells
CD123 DS CAR- Stimulation of IL-
IL-2 Production 0.1-1nM ]
T cells 2 production
HER2 DS CAR-T Enhanced tumor
Tumor Cell .
o cells & HPAC 1 nM cell killing and T-
Killing ]
tumor cells cell expansion

Table 2: In Vivo Efficacy and Safety of Rimiducid
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Animal Lo .
o . Rimiducid
Application Model/Patient 5 Outcome Reference
ose
Population
>60% reduction
in circulating
CAR-T Caell
o Human (B-cell CAR-T cells
Elimination 0.4 mg/kg o
o ALL) within 4 hours;
(Neurotoxicity) o
>90% within 24
hours
CAR-T Cell ) ] Enhanced tumor
o NSG Mice with 1 mg/kg or 5
Activation ] control and CAR-
THP1 leukemia mg/kg )
(GoCAR-T) T cell expansion
Metastatic )
GoCAR-T ] 50% of patients
o ] Castration- ]
Clinical Trial ] 0.4 mg/kg achieved a
Resistant
(BPX-601) PSA50 response
Prostate Cancer
Metastatic Rapid increase in
GoCAR-T _
o ) Castration- serum IFN-y,
Clinical Trial ] 0.4 mg/kg
Resistant GM-CSF, and IL-
(BPX-601)

Prostate Cancer

6

Experimental Protocols
Protocol 1: In Vitro Rimiducid-Induced Apoptosis Assay

Objective: To determine the in vitro efficacy of rimiducid in inducing apoptosis in iCasp9-
engineered T cells.

Materials:
e iCasp9-expressing T cells
e Rimiducid (AP1903 or AP20187)

o Complete T-cell culture medium (e.g., RPMI-1640 with 10% FBS, IL-2)
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e 96-well culture plates

e Annexin V-FITC and Propidium lodide (PI) apoptosis detection kit

e Flow cytometer

Procedure:

e Seed iCasp9-expressing T cells in a 96-well plate at a density of 1 x 105 cells/well in 100 pL
of complete T-cell culture medium.

e Prepare serial dilutions of rimiducid in complete T-cell culture medium. A typical
concentration range to test is 0.01 nM to 100 nM.

e Add 100 pL of the rimiducid dilutions to the respective wells. Include a vehicle control
(medium with the same concentration of rimiducid solvent, e.g., DMSO).

 Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.

e After incubation, harvest the cells and wash with cold PBS.

e Resuspend the cells in 1X Annexin V binding buffer.

e Add Annexin V-FITC and PI according to the manufacturer's protocol.

e Incubate in the dark at room temperature for 15 minutes.

e Analyze the cells by flow cytometry within 1 hour.

o Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Annexin V
and PI positive).
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Caption: Workflow for assessing rimiducid-induced apoptosis in vitro.

Protocol 2: In Vitro CAR-T Cell Co-Culture and Cytokine
Release Assay
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Obijective: To evaluate the effect of rimiducid on the cytotoxic activity and cytokine production
of GOCAR-T cells when co-cultured with target tumor cells.

Materials:

e GOCAR-T cells (effector cells)

o Target tumor cells (expressing the antigen recognized by the CAR)

* Rimiducid

o Complete culture medium

e 96-well culture plates

o ELISA or multiplex bead array kit for cytokine quantification (e.g., IFN-y, IL-2, TNF-a)
» Cytotoxicity assay kit (e.g., LDH release assay or luciferase-based assay)
Procedure:

e Seed target tumor cells in a 96-well plate at a density of 2 x 1074 cells/well and allow them to
adhere overnight.

e The next day, add GoCAR-T cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1,
1:1).

¢ Add rimiducid at various concentrations (e.g., 0.1 nM, 1 nM, 10 nM) to the co-culture wells.
Include a no-rimiducid control.

e Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-72 hours.

o For Cytokine Analysis: At desired time points (e.g., 24, 48, 72 hours), carefully collect the
culture supernatant without disturbing the cells.

o Centrifuge the supernatant to remove any cell debris.
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e Analyze the supernatant for cytokine concentrations using an ELISA or multiplex bead array
according to the manufacturer's instructions.

o For Cytotoxicity Analysis: At the end of the co-culture period, measure target cell viability
using a preferred method (e.g., LDH release, luciferase activity).

Protocol 3: In Vivo Murine Xenograft Model for
Rimiducid Evaluation

Objective: To assess the in vivo anti-tumor efficacy and safety of rimiducid in combination with
engineered T cells in a murine xenograft model.

Materials:

Immunodeficient mice (e.g., NSG mice)

e Tumor cell line for implantation

e Engineered T cells (iCasp9 or GoCAR-T)

e Rimiducid formulated for in vivo administration

e Bioluminescence imaging system (if using luciferase-expressing tumor cells)
o Calipers for tumor measurement

Procedure:

e Tumor Implantation: Subcutaneously or intravenously inject the tumor cell line into the mice.
Allow the tumors to establish to a palpable size (e.g., 50-100 mma3).

o T-Cell Administration: Once tumors are established, administer the engineered T cells
intravenously or intraperitoneally.

¢ Rimiducid Administration:

o For Safety Switch Studies (iCasp9): When signs of toxicity (e.g., graft-versus-host
disease, weight loss) appear, or at a predetermined time point, administer a single dose of
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rimiducid (e.g., 0.4 mg/kg).

o For Activation Switch Studies (GoCAR-T): Begin rimiducid administration at a specified
time after T-cell infusion (e.g., day 7). Dosing can be a single injection or multiple
injections over time (e.g., 1 mg/kg weekly).

e Monitoring:
o Monitor tumor growth regularly using calipers or bioluminescence imaging.
o Monitor animal health, including body weight and clinical signs of toxicity.

o At specified time points, blood samples can be collected to analyze T-cell persistence and
cytokine levels.

o Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or when
severe toxicity is observed. Tumors and organs can be harvested for histological and
immunohistochemical analysis.
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Caption: General workflow for in vivo evaluation of rimiducid in a murine xenograft model.

Combination with Other Immunomodulatory Agents

The controllable nature of rimiducid-based systems makes them attractive for combination

therapies.
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o Checkpoint Inhibitors: In the context of GOCAR-T therapy, combining rimiducid-induced T-
cell activation with checkpoint inhibitors (e.g., anti-PD-1/PD-L1) could potentially overcome
the immunosuppressive tumor microenvironment and enhance anti-tumor responses.
Preclinical studies are exploring this synergy.

e Immunomodulatory Drugs (IMiDs): Agents like lenalidomide have been shown to enhance T-
cell and NK-cell function. Combining rimiducid-activated CAR-T cells with IMiDs could
provide a multi-pronged approach to boosting the anti-tumor immune response.

Conclusion

Rimiducid, through its application in CID technologies, offers a powerful tool for controlling the
activity of genetically engineered immune cells. The iCasp9 safety switch provides a critical
mechanism to mitigate potentially life-threatening toxicities associated with cellular therapies.
Conversely, the GoCAR-T activation switch allows for the potentiation of anti-tumor responses
in a controlled manner. The detailed protocols and data presented here provide a foundation for
researchers and drug developers to design and execute experiments aimed at further exploring
and optimizing the use of rimiducid in combination with other immunomodulatory agents for
the next generation of cancer immunotherapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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